(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751555
InChI: InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1
SMILES: CC1=C(C=CC=N1)C2CCCN2.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13751555

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name 2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1
Standard InChI Key PYAFVTWYIILGFB-YQFADDPSSA-N
Isomeric SMILES CC1=C(C=CC=N1)[C@H]2CCCN2.Cl.Cl
SMILES CC1=C(C=CC=N1)C2CCCN2.Cl.Cl
Canonical SMILES CC1=C(C=CC=N1)C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an (R)-configured pyrrolidin-2-yl group. Protonation of the pyrrolidine nitrogen and pyridine ring by hydrochloric acid yields the dihydrochloride salt, enhancing solubility in polar solvents . Key structural identifiers include:

  • IUPAC Name: (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

  • CAS Registry Number: 1821819-81-1

  • SMILES: CC1=C(C=CC=N1)[C@@H]2CCCN2.Cl.Cl\text{CC1=C(C=CC=N1)[C@@H]2CCCN2.Cl.Cl}

Spectroscopic and Physical Properties

Data from PubChem and Chemsrc reveal the following properties:

PropertyValue
Molecular Weight235.15 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in water, methanol
Optical Rotation ([α]D[\alpha]_D)Dependent on concentration and solvent

The absence of melting/boiling point data in literature suggests further experimental characterization is needed.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves stereoselective steps to ensure the (R)-configuration. A patent by WO2008137087A1 outlines a method applicable to analogous pyrrolidine derivatives:

  • Hydrogenation of 2-Methylpyrroline:

    • Substrate: 2-Methylpyrroline

    • Catalyst: Platinum (IV) oxide or 5% Pt/C in ethanol-methanol (2:1–3:1 v/v)

    • Conditions: Ambient temperature, hydrogen gas atmosphere

    • Outcome: Racemic 2-methylpyrrolidine, resolved via tartrate salt formation .

  • Resolution via Tartrate Salts:

    • (R)-enantiomer is isolated as the L-tartrate salt, then converted to the free base.

    • Subsequent quaternization with hydrochloric acid yields the dihydrochloride .

  • Coupling to Pyridine Core:

    • The pyrrolidine moiety is introduced to the pyridine ring via nucleophilic substitution or cross-coupling reactions, though specific details for this compound remain proprietary .

Process Optimization

Key challenges include maintaining enantiomeric purity and minimizing byproducts. The patent emphasizes:

  • Use of Pt/C catalysts for high hydrogenation efficiency.

  • Recrystallization of tartrate salts to achieve ≥50% enantiomeric excess.

  • Solvent selection (e.g., THF) to enhance reaction kinetics in coupling steps.

Pharmaceutical Relevance

Case Study: H₃ Receptor Ligands

A derivative, 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one, demonstrated potent H₃ antagonism in preclinical models . This suggests (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride could serve as an intermediate in synthesizing similar therapeutics.

Future Directions

Further research should prioritize:

  • Pharmacological Profiling: In vitro and in vivo assays to elucidate bioactivity.

  • Synthetic Scalability: Optimizing steps for industrial production.

  • Crystallographic Studies: X-ray diffraction to confirm stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator